molecular formula C15H13Cl2N3O2 B5865285 (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-CHLOROBENZOATE

(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-CHLOROBENZOATE

Cat. No.: B5865285
M. Wt: 338.2 g/mol
InChI Key: QYPUSYBKIIPGBZ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-CHLOROBENZOATE is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c1-8-7-9(2)19-13(17)12(8)14(18)20-22-15(21)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPUSYBKIIPGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=NOC(=O)C2=CC=CC=C2Cl)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1/C(=N/OC(=O)C2=CC=CC=C2Cl)/N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-CHLOROBENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-chloro-4,6-dimethylpyridine, undergoes a series of reactions including halogenation and amination to introduce the amino group.

    Condensation Reaction: The amino group on the pyridine derivative reacts with a suitable aldehyde or ketone to form the imine (Schiff base).

    Esterification: The imine is then reacted with 2-chlorobenzoic acid under esterification conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.

    Reduction: Reduction reactions can target the imine group, converting it back to the corresponding amine.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include pyridine derivatives with oxidized methyl groups.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.

    Diagnostic Agents: Can be used in the development of diagnostic tools for various diseases.

Industry

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethylpyridine: A precursor in the synthesis of the target compound.

    2-Chlorobenzoic Acid: Another precursor used in the esterification step.

    Schiff Bases: Compounds with similar imine functional groups.

Uniqueness

The uniqueness of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-CHLOROBENZOATE lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its role in scientific research make it a valuable compound for further study.

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